6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
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Overview
Description
6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a purine ring substituted with a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the following steps:
Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection and Cyclization: Deprotection of the piperazines followed by selective intramolecular cyclization reaction gives the desired piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated product.
Scientific Research Applications
6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human equilibrative nucleoside transporters, which play a vital role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters, thereby inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is also an inhibitor of human equilibrative nucleoside transporters.
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: This compound has anti-inflammatory properties and is used in medicinal chemistry.
Uniqueness
6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit nucleoside transporters with high selectivity makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O/c1-26-11-10-25-13-22-16-17(20-12-21-18(16)25)24-8-6-23(7-9-24)15-4-2-14(19)3-5-15/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGKBPPXLMTYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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